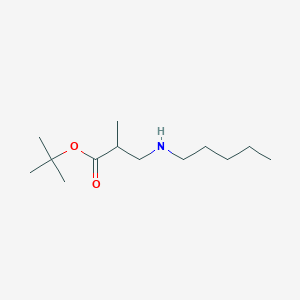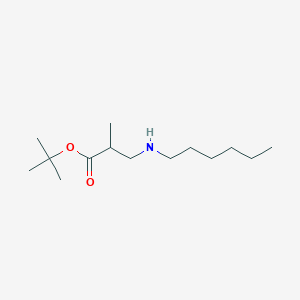![molecular formula C12H25NO2 B6340448 tert-Butyl 3-[(butan-2-yl)amino]-2-methylpropanoate CAS No. 1221341-82-7](/img/structure/B6340448.png)
tert-Butyl 3-[(butan-2-yl)amino]-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
TBAMP is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as peptides and amides. It is also used as a model compound for studying the structure and reactivity of alanine derivatives. TBAMP is also used as a model compound for studying the structure and reactivity of other amines and amino acids.
Mecanismo De Acción
TBAMP is a derivative of the amino acid alanine, and its mechanism of action is similar to that of alanine. It is a substrate for the enzyme alanine aminotransferase, which catalyzes the conversion of alanine to pyruvate and glutamate. TBAMP is also a substrate for the enzyme serine hydroxymethyltransferase, which catalyzes the conversion of serine to glycine and formaldehyde.
Biochemical and Physiological Effects
TBAMP has been shown to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme alanine aminotransferase, which is involved in the metabolism of amino acids. TBAMP has also been shown to have an inhibitory effect on the enzyme serine hydroxymethyltransferase, which is involved in the metabolism of serine. In addition, TBAMP has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the metabolism of acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBAMP has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, and can be produced in high purity. Another advantage is that it is a versatile compound, and can be used in a variety of chemical reactions. A limitation of TBAMP is that it is not very stable, and can decompose over time.
Direcciones Futuras
There are a number of potential future directions for research on TBAMP. One potential direction is to further investigate its biochemical and physiological effects, such as its effects on enzyme activity and its potential as a therapeutic agent. Another potential direction is to explore its potential applications in drug development and synthesis. Additionally, TBAMP could be further studied for its potential use in biodegradable polymers, and its potential as a food additive. Finally, TBAMP could be further studied for its potential use in the production of biofuels.
Métodos De Síntesis
TBAMP can be synthesized from the reaction of tert-butyl 3-amino-2-methylpropanoate and butan-2-ol. The reaction is carried out in an organic solvent such as dichloromethane, and is catalyzed by a base such as sodium hydroxide. The reaction is usually carried out at a temperature of around 100°C and yields a product with a purity of around 95%.
Propiedades
IUPAC Name |
tert-butyl 3-(butan-2-ylamino)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-7-10(3)13-8-9(2)11(14)15-12(4,5)6/h9-10,13H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQFBRZVCFPQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate](/img/structure/B6340367.png)
![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340372.png)
![tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6340381.png)
![tert-Butyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6340385.png)
![tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340386.png)

![tert-Butyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340409.png)
![tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6340417.png)
![tert-Butyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340419.png)
![tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340421.png)
![tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340425.png)
![tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate](/img/structure/B6340435.png)

